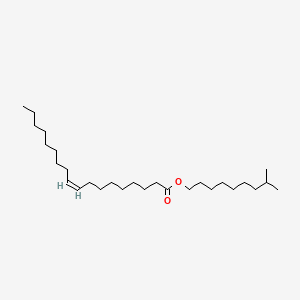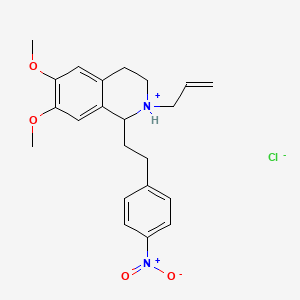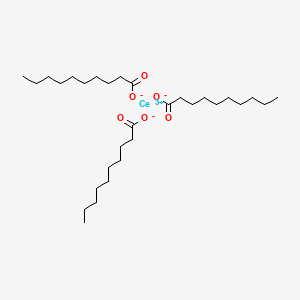
Cerium(3+) decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cerium(3+) decanoate can be synthesized through a reaction between cerium(III) chloride and decanoic acid in an appropriate solvent. The reaction typically involves dissolving cerium(III) chloride in a solvent such as ethanol or water, followed by the addition of decanoic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. Additionally, purification steps such as filtration and recrystallization may be employed to obtain the desired compound.
化学反応の分析
Types of Reactions: Cerium(3+) decanoate can undergo various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions, leading to the formation of cerium(IV) compounds.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce cerium(4+) to cerium(3+).
Substitution: Ligand exchange reactions can be carried out using various ligands and solvents, depending on the desired product.
Major Products Formed:
Oxidation: Cerium(IV) oxide or other cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Cerium(3+) decanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cerium-based materials and catalysts.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and nanotechnology applications.
作用機序
Cerium(3+) decanoate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is known for its catalytic properties and use in fuel cells, this compound offers unique advantages in terms of solubility and potential biological applications. Other similar compounds include cerium(III) acetate and cerium(III) stearate, which differ in their ligand structures and resulting properties.
類似化合物との比較
- Cerium(IV) oxide
- Cerium(III) nitrate
- Cerium(III) acetate
- Cerium(III) stearate
特性
CAS番号 |
7492-58-2 |
|---|---|
分子式 |
C30H57CeO6 |
分子量 |
653.9 g/mol |
IUPAC名 |
cerium(3+);decanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChIキー |
YXJBOXIWJYSDHZ-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


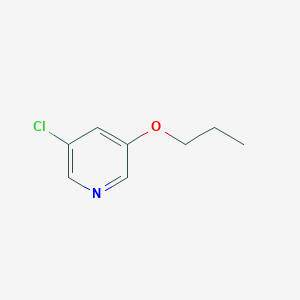
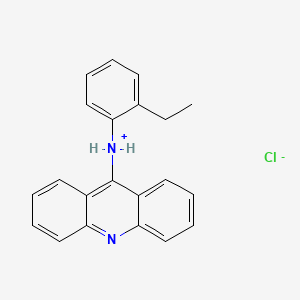
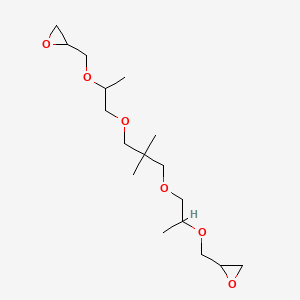

![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)




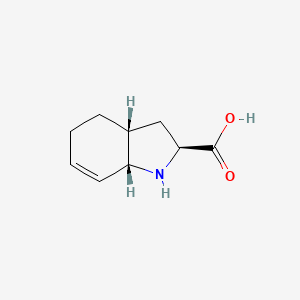
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
